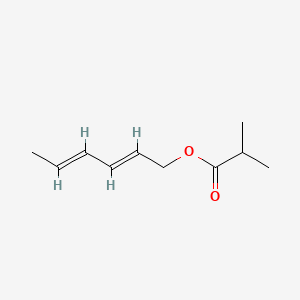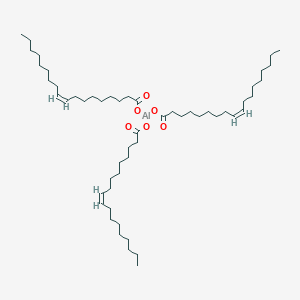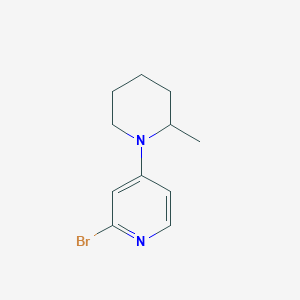
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone is a chemical compound with a complex structure that includes a piperidine ring and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone typically involves the reaction of 4-methylpiperidine with (S)-pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification through crystallization or chromatography to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-piperidin-1-YL)-®-pyrrolidin-2-YL-methanone: A stereoisomer with different spatial arrangement.
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-ethanone: A homolog with an additional carbon in the chain.
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-propanone: Another homolog with two additional carbons in the chain.
Uniqueness
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone is unique due to its specific stereochemistry and the presence of both piperidine and pyrrolidine rings. This combination of structural features can result in distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1073556-33-8 |
|---|---|
Fórmula molecular |
C11H20N2O |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(4-methylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H20N2O/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10/h9-10,12H,2-8H2,1H3/t10-/m0/s1 |
Clave InChI |
MTKRMEXWJWUDTB-JTQLQIEISA-N |
SMILES isomérico |
CC1CCN(CC1)C(=O)[C@@H]2CCCN2 |
SMILES canónico |
CC1CCN(CC1)C(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051216.png)


![6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051233.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B12051244.png)




![[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051284.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051286.png)

